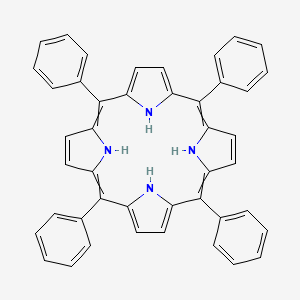
5,10,15,20-Tetraphenyl-21H,23H-porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetraphenyl-21H,23H-porphine: is a synthetic porphyrin compound with the molecular formula C44H30N4 . It is a macrocyclic molecule consisting of four pyrrole subunits interconnected via methine bridges, forming a large conjugated system. This compound is known for its deep red color and strong absorption in the visible region, making it useful in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine typically involves the condensation of benzaldehyde with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of intermediate dipyrromethane, which further condenses to form the porphyrin macrocycle. The crude product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: It can be reduced to form chlorins or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Porphyrin dications and other oxidized derivatives.
Reduction: Chlorins and other reduced forms.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,10,15,20-Tetraphenyl-21H,23H-porphine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties .
Biology: In biological research, this compound is used as a model for studying heme proteins and their functions. It helps in understanding the binding and activation of small molecules like oxygen and carbon monoxide .
Medicine: The compound and its metal complexes are investigated for their potential use in photodynamic therapy (PDT) for cancer treatment. The strong absorption of light and generation of reactive oxygen species make it suitable for targeting cancer cells .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and sensors. Its optical properties are exploited in various applications .
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can catalyze various chemical reactions, including oxidation and reduction processes. The compound’s conjugated system allows for efficient absorption of light, leading to the generation of reactive oxygen species in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate: A water-soluble derivative with sulfonate groups.
This compound nickel(II): A nickel complex used in catalysis.
This compound copper(II): A copper complex with applications in photodynamic therapy.
Uniqueness: this compound is unique due to its strong absorption in the visible region, making it highly effective in photodynamic therapy and as a photosensitizer. Its ability to form stable metal complexes also sets it apart from other porphyrins .
Eigenschaften
Molekularformel |
C44H32N4 |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
5,10,15,20-tetraphenyl-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H32N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45-48H |
InChI-Schlüssel |
UTOWSIGAQFSSNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=CC=C8)C9=CC=CC=C9)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


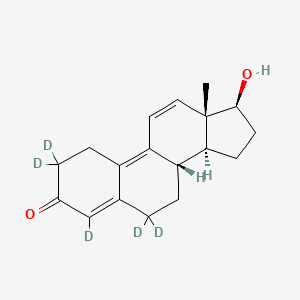
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
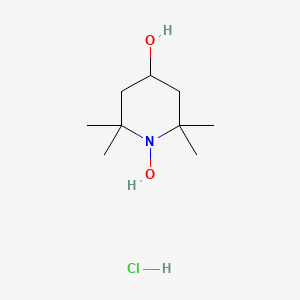
![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
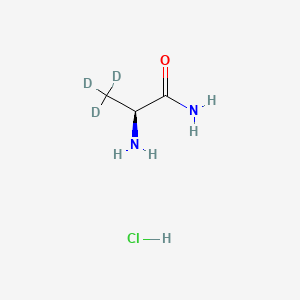
![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
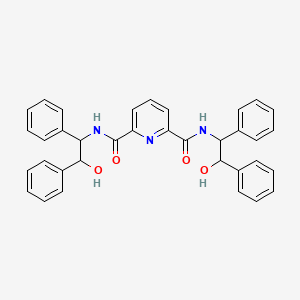
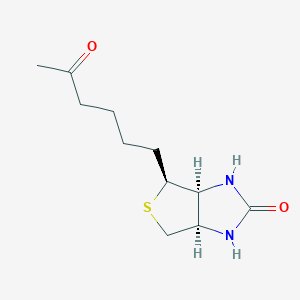

![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
